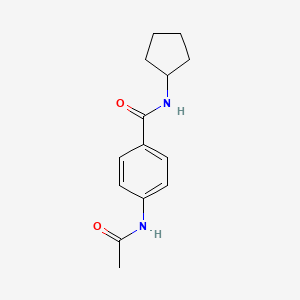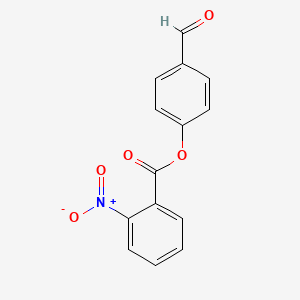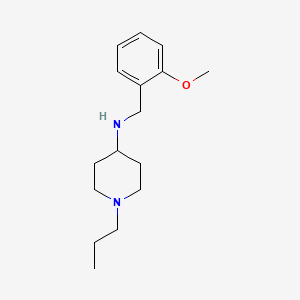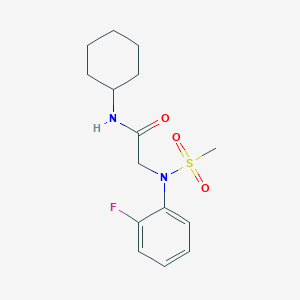![molecular formula C14H14ClNO3S B5819163 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5819163.png)
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine, also known as CMPI, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzothiophene derivatives and has shown promising results in various biological studies.
Mechanism of Action
The mechanism of action of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine is not fully understood. However, it has been suggested that the compound inhibits the activity of enzymes involved in the synthesis of nucleic acids, which are essential for the growth and proliferation of cancer cells, fungi, and viruses. 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of topoisomerase I and II, enzymes that are involved in DNA replication and transcription. 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has also been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. In addition, 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has been found to induce the expression of heat shock proteins, which are involved in the protection of cells against stress.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine in lab experiments is its broad-spectrum activity against cancer cells, fungi, and viruses. 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has also been shown to have low toxicity in normal cells. However, one of the limitations of using 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine is its limited solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine is not fully understood, which can make it challenging to interpret the results of experiments.
Future Directions
There are several future directions for the research on 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine. One direction is to further investigate the mechanism of action of the compound. This can help to identify new targets for drug development and improve the efficacy of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine. Another direction is to explore the potential of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine as a combination therapy with other anticancer or antifungal agents. This can help to enhance the therapeutic effect of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine and reduce the development of drug resistance. Finally, the development of new formulations of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine with improved solubility and bioavailability can help to overcome the limitations of the compound in vivo.
Conclusion:
In conclusion, 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine is a synthetic compound that has shown promising results in various scientific research applications. It has been found to have anticancer, antifungal, and antiviral properties, and has several biochemical and physiological effects. Despite its limitations, 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has the potential to be developed into a new class of drugs for the treatment of cancer, fungal infections, and viral infections. Further research is needed to fully understand the mechanism of action of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine and to explore its therapeutic potential.
Synthesis Methods
The synthesis of 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine involves the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride with morpholine in the presence of a base. The reaction yields 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine as a white solid with a molecular weight of 351.82 g/mol. The purity of the compound can be confirmed by HPLC and NMR spectroscopy.
Scientific Research Applications
4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antiviral properties. 4-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]morpholine has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to inhibit the growth of the fungus Candida albicans and the virus herpes simplex.
properties
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-18-9-2-3-10-11(8-9)20-13(12(10)15)14(17)16-4-6-19-7-5-16/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBZQPUDWXLYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,5-dimethoxyphenyl)-N'-[(1-ethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B5819104.png)
![1-[5,7-dimethyl-2-(2-propyn-1-ylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5819109.png)





![8-chloro-7-[(2-chlorobenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5819157.png)


![ethyl 5-{[(3-chlorophenyl)amino]carbonyl}-2-(2-furoylamino)-4-methyl-3-thiophenecarboxylate](/img/structure/B5819175.png)
![3-phenylacrylaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5819178.png)
![N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5819189.png)